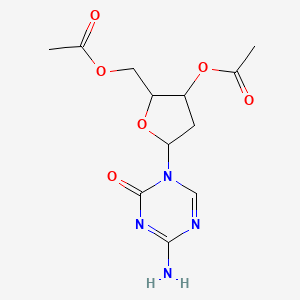
Decitabine Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decitabine Diacetate is synthesized through a multi-step process involving the protection and deprotection of functional groupsThe final steps involve deprotection and purification .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Decitabine Diacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azacytidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and modified nucleosides, which can have different biological activities .
Applications De Recherche Scientifique
Decitabine Diacetate has a wide range of applications in scientific research:
Chemistry: It is used to study DNA methylation and epigenetic modifications.
Biology: Researchers use it to investigate gene expression and cellular differentiation.
Medicine: It is employed in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Industry: It is used in the development of new therapeutic agents and in the study of cancer biology.
Mécanisme D'action
Decitabine Diacetate exerts its effects by incorporating into DNA and inhibiting DNA methyltransferases. This leads to the hypomethylation of DNA, resulting in the reactivation of silenced genes. The primary molecular targets are the DNA methyltransferases, and the pathways involved include the DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Azacitidine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytarabine: A nucleoside analog used in the treatment of various leukemias.
Comparison:
Azacitidine vs. Decitabine Diacetate: Both compounds inhibit DNA methylation, but this compound is incorporated only into DNA, while Azacitidine can be incorporated into both DNA and RNA.
Cytarabine vs. This compound: Cytarabine primarily inhibits DNA synthesis, whereas this compound inhibits DNA methylation.
This compound stands out due to its specific mechanism of action and its ability to reactivate silenced genes, making it a unique and valuable compound in the treatment of hematologic malignancies .
Propriétés
Formule moléculaire |
C12H16N4O6 |
|---|---|
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
[3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16N4O6/c1-6(17)20-4-9-8(21-7(2)18)3-10(22-9)16-5-14-11(13)15-12(16)19/h5,8-10H,3-4H2,1-2H3,(H2,13,15,19) |
Clé InChI |
GZJUWGDKJKLXMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


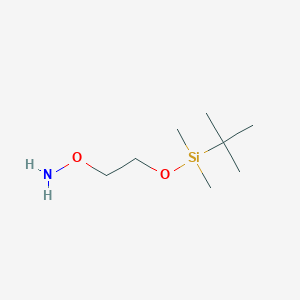

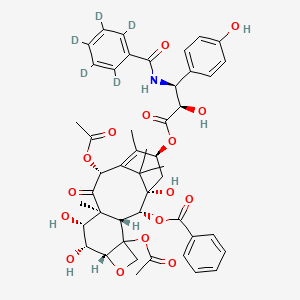
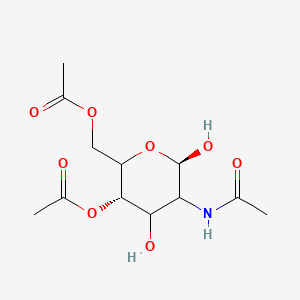

![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
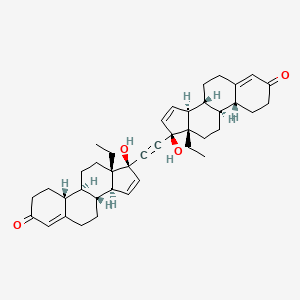
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
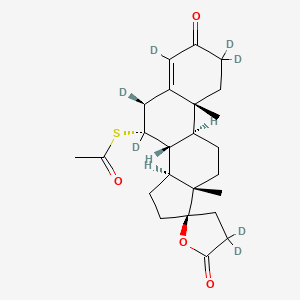
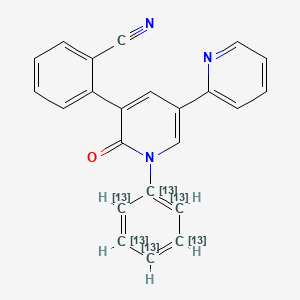
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
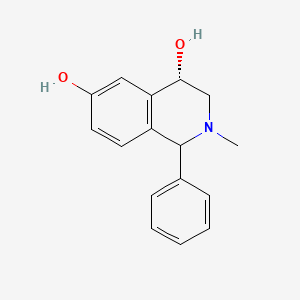
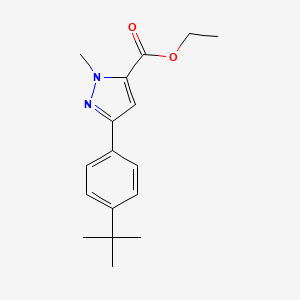
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
